molecular formula C14H18N2O2 B2935626 methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate CAS No. 99276-54-7

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

Cat. No. B2935626
CAS RN: 99276-54-7
M. Wt: 246.31
InChI Key: YFKNTUGOXWYJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was achieved via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, the compound “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, refractive index, and solubility. For instance, a related compound “Methyl 3-(dimethylamino)propionate” has a refractive index of 1.418, a boiling point of 152-154 °C, and a density of 0.917 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pyrimido[5,4-b]indole Derivatives

Reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents, such as aryl isocyanates and cyanamides, have led to the creation of 5H-pyrimido[5,4-b]indole derivatives. These reactions have resulted in compounds with potential applications in medicinal chemistry and drug development (Shestakov et al., 2009).

Electrophilic Substitution Reactions

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate has been a subject in electrophilic substitution reactions, highlighting its reactivity and potential for further chemical transformations, leading to novel compounds useful in various research domains (Golubeva et al., 1985).

Inhibition of Dynamin GTPase

Focused library development around the compound has identified it as crucial for the inhibition of dynamin GTPase, an enzyme involved in cellular processes such as endocytosis. This research paves the way for novel therapeutic strategies targeting cellular uptake mechanisms (Gordon et al., 2013).

Methylation Catalyzed by Ionic Liquids

Research has also explored the use of methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate in methylation reactions catalyzed by ionic liquids. This approach offers a greener alternative for the N-methylation of indoles, demonstrating the compound's versatility in synthetic chemistry (Glasnov et al., 2012).

properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNTUGOXWYJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.